molecular formula C14H19N3O4 B7453512 2-(2-keto-5-nitro-1-pyridyl)-N-(2-methylcyclohexyl)acetamide

2-(2-keto-5-nitro-1-pyridyl)-N-(2-methylcyclohexyl)acetamide

Cat. No. B7453512
M. Wt: 293.32 g/mol
InChI Key: MOASAVCGJHHBHS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2-keto-5-nitro-1-pyridyl)-N-(2-methylcyclohexyl)acetamide, also known as KMCA, is a chemical compound that has been extensively studied for its potential applications in scientific research. KMCA is a derivative of pyridine and has been synthesized through a variety of methods.

Mechanism of Action

The mechanism of action of 2-(2-keto-5-nitro-1-pyridyl)-N-(2-methylcyclohexyl)acetamide is not fully understood. However, it has been suggested that 2-(2-keto-5-nitro-1-pyridyl)-N-(2-methylcyclohexyl)acetamide may inhibit the activity of enzymes involved in DNA synthesis and repair, leading to cell death. 2-(2-keto-5-nitro-1-pyridyl)-N-(2-methylcyclohexyl)acetamide may also interfere with the cell cycle, leading to cell death.
Biochemical and Physiological Effects:
2-(2-keto-5-nitro-1-pyridyl)-N-(2-methylcyclohexyl)acetamide has been shown to have a variety of biochemical and physiological effects. It has been found to induce apoptosis, or programmed cell death, in cancer cells. 2-(2-keto-5-nitro-1-pyridyl)-N-(2-methylcyclohexyl)acetamide has also been shown to inhibit the expression of genes involved in inflammation. In addition, 2-(2-keto-5-nitro-1-pyridyl)-N-(2-methylcyclohexyl)acetamide has been found to have antioxidant properties, which may help protect cells from oxidative damage.

Advantages and Limitations for Lab Experiments

One advantage of using 2-(2-keto-5-nitro-1-pyridyl)-N-(2-methylcyclohexyl)acetamide in lab experiments is its broad spectrum of activity against various bacterial strains, fungi, and cancer cells. However, one limitation is that the mechanism of action of 2-(2-keto-5-nitro-1-pyridyl)-N-(2-methylcyclohexyl)acetamide is not fully understood, which may make it difficult to optimize its use in lab experiments.

Future Directions

There are several future directions for the study of 2-(2-keto-5-nitro-1-pyridyl)-N-(2-methylcyclohexyl)acetamide. One direction is to further elucidate its mechanism of action. This may help optimize its use in lab experiments and may also lead to the development of new drugs based on 2-(2-keto-5-nitro-1-pyridyl)-N-(2-methylcyclohexyl)acetamide. Another direction is to study the potential of 2-(2-keto-5-nitro-1-pyridyl)-N-(2-methylcyclohexyl)acetamide as an anti-inflammatory agent. Finally, the potential of 2-(2-keto-5-nitro-1-pyridyl)-N-(2-methylcyclohexyl)acetamide as an antioxidant may also be further explored.

Synthesis Methods

2-(2-keto-5-nitro-1-pyridyl)-N-(2-methylcyclohexyl)acetamide has been synthesized through a variety of methods including the reaction of 2-amino-5-nitropyridine with 2-methylcyclohexanone in the presence of a catalyst. Another method involves the reaction of 2-chloro-5-nitropyridine with 2-methylcyclohexanone in the presence of a base. The resulting product is then treated with acetic anhydride to form 2-(2-keto-5-nitro-1-pyridyl)-N-(2-methylcyclohexyl)acetamide.

Scientific Research Applications

2-(2-keto-5-nitro-1-pyridyl)-N-(2-methylcyclohexyl)acetamide has been studied for its potential applications in scientific research. It has been found to have antibacterial, antifungal, and antitumor properties. 2-(2-keto-5-nitro-1-pyridyl)-N-(2-methylcyclohexyl)acetamide has been shown to inhibit the growth of various bacterial strains including Staphylococcus aureus and Escherichia coli. It has also been found to have antifungal activity against Candida albicans. In addition, 2-(2-keto-5-nitro-1-pyridyl)-N-(2-methylcyclohexyl)acetamide has been shown to inhibit the growth of various cancer cell lines including breast cancer and lung cancer cells.

properties

IUPAC Name

N-(2-methylcyclohexyl)-2-(5-nitro-2-oxopyridin-1-yl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19N3O4/c1-10-4-2-3-5-12(10)15-13(18)9-16-8-11(17(20)21)6-7-14(16)19/h6-8,10,12H,2-5,9H2,1H3,(H,15,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOASAVCGJHHBHS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCCC1NC(=O)CN2C=C(C=CC2=O)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

29.1 [ug/mL] (The mean of the results at pH 7.4)
Record name SID57259655
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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